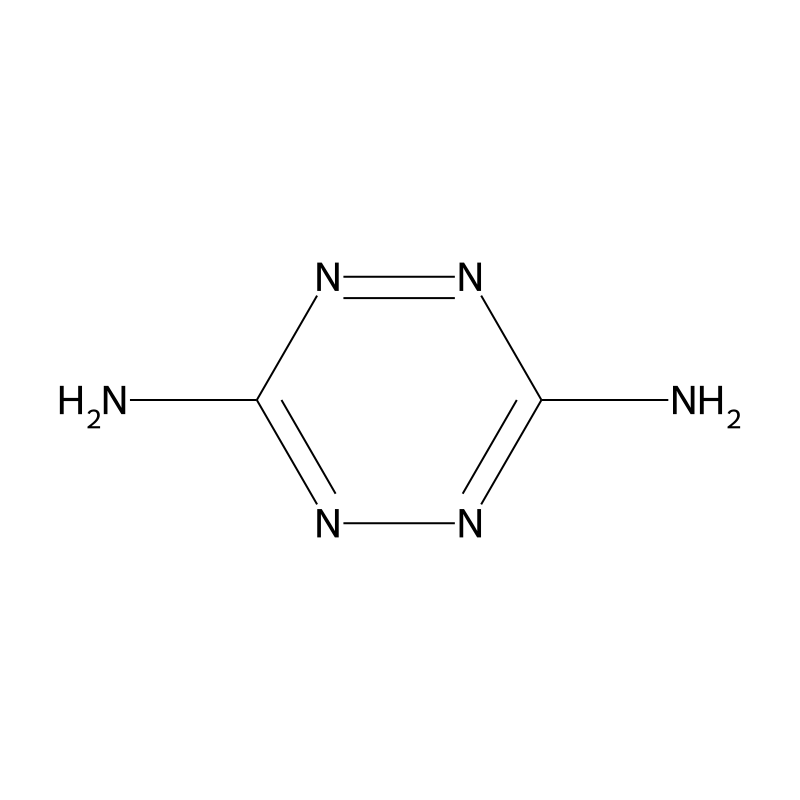

1,2,4,5-Tetrazine-3,6-diamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioconjugation

Due to its unique reactivity, 1,2,4,5-tetrazine-3,6-diamine can be used for bioconjugation, which is the process of attaching molecules of interest to biomolecules like antibodies or proteins. This technique is valuable in various fields, including drug delivery and targeted imaging. Source: [Bioconjugation with 1,2,4,5-Tetrazines for In Vivo Imaging biol.7b00388]

Bioorthogonal Reactions

1,2,4,5-Tetrazine-3,6-diamine can participate in bioorthogonal reactions, meaning they occur selectively in living systems without interfering with natural biological processes. This property makes them valuable for studying various biological processes within living cells. Source: [Tetrazine ligation: a versatile technique for labeling biomolecules in living cells: ]

1,2,4,5-Tetrazine-3,6-diamine is a nitrogen-rich heterocyclic compound characterized by a tetrazine ring structure with two amino groups located at the 3 and 6 positions. This compound is notable for its high energy density and unique chemical reactivity, making it an important subject of study in both materials science and medicinal chemistry. The presence of nitrogen atoms in its structure contributes to its potential applications in energetic materials and pharmaceuticals.

- Nitration: The compound can be nitrated using a mixture of nitric acid and acetic anhydride, leading to the formation of nitrated derivatives. This reaction typically occurs at the exocyclic amine groups .

- Cycloaddition: It can undergo cycloaddition reactions with alkenes to form bicyclic compounds, which subsequently lose nitrogen to produce derivatives such as 4,5-dihydropyridazine .

- Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, making the compound versatile for further derivatization.

1,2,4,5-Tetrazine-3,6-diamine exhibits notable biological activity. It has been studied for its potential interactions with enzymes and proteins. Its reactivity allows it to participate in biochemical pathways that may lead to therapeutic applications. Research indicates that this compound could serve as a scaffold for drug development due to its ability to form stable complexes with biological macromolecules.

Several methods have been developed for synthesizing 1,2,4,5-tetrazine-3,6-diamine:

- Hydrazine Reaction: One common method involves the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions.

- Cyclization: Another approach includes the cyclization of diazines or related precursors under controlled conditions to form the tetrazine ring.

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques utilizing ionic liquids as solvents to streamline the reaction process and improve yields .

1,2,4,5-Tetrazine-3,6-diamine has diverse applications:

- Energetic Materials: Due to its high nitrogen content and energy density, it is explored as a component in explosives and propellants.

- Pharmaceuticals: Its unique structure makes it a candidate for drug development targeting specific biological pathways.

- Material Science: The compound's properties are being investigated for use in advanced materials with applications in electronics and sensors.

Several compounds share structural similarities with 1,2,4,5-tetrazine-3,6-diamine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,2,4-Tetrazole | Five-membered ring with one nitrogen atom | More stable; less reactive than tetrazines |

| 3-Amino-1,2,4-triazole | Three nitrogen atoms in a five-membered ring | Exhibits different biological activities |

| 1,2-Diazole | Contains two nitrogen atoms in a five-membered ring | Generally less energetic than tetrazines |

| 1-Hydroxy-1H-tetrazole | Hydroxyl group addition | Increased solubility; altered reactivity |

The distinct presence of two amino groups in 1,2,4,5-tetrazine-3,6-diamine sets it apart from these similar compounds by enhancing its reactivity and potential applications in energetic materials and pharmaceuticals.

Laboratory-Scale Synthesis Routes

Hydrazine-Based Cyclocondensation Approaches

The hydrazine-based cyclocondensation methodology represents the most widely employed synthetic route for 1,2,4,5-tetrazine-3,6-diamine preparation [1]. This approach utilizes the nucleophilic properties of hydrazine hydrate to facilitate ring formation through condensation with suitable nitrile precursors [9]. The fundamental mechanism involves the reaction of hydrazine with dicyandiamide under controlled thermal conditions, proceeding through a two-step process that includes initial nucleophilic attack followed by cyclization .

The classical Pinner synthesis serves as the foundation for this methodology, wherein aromatic nitriles undergo condensation with hydrazine to form dihydrotetrazine intermediates [30]. Research has demonstrated that divalent nickel and zinc salts can efficiently catalyze the formation of amidrazone intermediates, achieving yields up to 95% in optimized conditions [30]. The Lewis acid catalysis approach has proven particularly effective for activating alkyl nitriles, enabling synthesis that cannot be achieved through conventional Pinner methods [30].

Laboratory-scale procedures typically employ hydrazine hydrate in stoichiometric excess, with reaction temperatures maintained between 50-80°C for periods of 2-6 hours . The reaction mixture commonly utilizes ethanol-water solvent systems in ratios ranging from 1:1 to 3:1 by volume . Critical optimization parameters include precise temperature control, adequate reaction time, and maintenance of inert atmospheric conditions to prevent unwanted oxidation .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50-80°C | Maximizes cyclization efficiency |

| Hydrazine Equivalents | 2.0-2.5 | Ensures complete conversion |

| Reaction Time | 2-6 hours | Balances yield and side reactions |

| Solvent Polarity | Moderate (Ethanol/Water) | Enhances solubility and reactivity |

Recent investigations have explored the use of continuous flow methodologies for hydrazine-based synthesis, demonstrating improved reaction control and enhanced safety profiles [6]. These approaches utilize microreactor technology to achieve precise temperature and residence time control, resulting in more consistent product quality and reduced formation of undesired by-products [6].

Oxidative Functionalization Strategies

Oxidative functionalization strategies constitute the second critical phase in 1,2,4,5-tetrazine-3,6-diamine synthesis, involving the conversion of dihydrotetrazine intermediates to the fully aromatic tetrazine structure [18]. The oxidation step represents a crucial transformation that determines both yield and purity of the final product [18]. Conventional oxidizing agents include sodium nitrite in acidic media, with hydrochloric acid providing the necessary proton source for the reaction mechanism [9].

Phenyliodonium diacetate has emerged as a particularly effective and mild oxidant for tetrazine synthesis, serving as a complementary alternative to traditional nitrous reagents [18]. Research demonstrates that phenyliodonium diacetate enables oxidation of nine different tetrazine derivatives with yields ranging from 75-98% [18]. The reagent functions effectively under ambient conditions, avoiding the harsh reaction environments associated with conventional oxidants [18].

The mechanistic pathway for oxidative functionalization involves initial electron abstraction from the dihydrotetrazine nitrogen atoms, followed by proton elimination and aromatization [18]. Manganese dioxide has proven highly effective for this transformation, providing the desired tetrazine products in yields exceeding 80% through simple filtration workup procedures [31]. The oxidation process requires careful pH control, typically maintaining acidic conditions around pH 3-4 to optimize reaction kinetics [9].

| Oxidizing Agent | Reaction Conditions | Typical Yield | Advantages |

|---|---|---|---|

| Sodium Nitrite/Hydrochloric Acid | 0-25°C, pH 3-4 | 60-85% | Cost-effective, scalable |

| Phenyliodonium Diacetate | Room temperature | 75-98% | Mild conditions, high yields |

| Manganese Dioxide | Room temperature | 70-90% | Simple workup, environmentally benign |

| Cerium Ammonium Nitrate | 0-10°C | 65-80% | Selective oxidation |

Advanced oxidative strategies have investigated the use of electrochemical methods for tetrazine synthesis, offering advantages in terms of reaction selectivity and environmental impact [14]. These approaches utilize controlled potential electrolysis to achieve precise oxidation states while minimizing side product formation [14]. The electrochemical methodology demonstrates particular promise for large-scale applications where traditional chemical oxidants present handling or disposal challenges [14].

Industrial Production Protocols

Scalability Challenges and Solutions

Industrial-scale production of 1,2,4,5-tetrazine-3,6-diamine encounters numerous technical challenges that require systematic engineering solutions . The primary scalability issues include heat management during exothermic cyclocondensation reactions, maintaining product quality consistency across large batches, and ensuring safe handling of reactive intermediates . Continuous flow reactor technology has emerged as a preferred solution for addressing these challenges, enabling precise control of reaction parameters while enhancing overall process safety .

Temperature control represents a critical factor in industrial synthesis, as the cyclocondensation reaction exhibits strong exothermic characteristics that can lead to thermal runaway at large scales . Industrial protocols employ advanced heat exchange systems with feedback control mechanisms to maintain reaction temperatures within narrow operational windows . Typical industrial reactors incorporate jacketed vessel designs with circulating coolant systems capable of removing heat loads exceeding 500 kilowatts per cubic meter .

The implementation of continuous flow processes has demonstrated significant advantages over traditional batch methodologies, achieving throughput rates of 50-100 kilograms per day while maintaining product purities exceeding 98% . These systems utilize microreactor technology with residence times optimized for complete conversion, typically ranging from 1-2 hours compared to 6-8 hours required in batch processes . The continuous approach also enables real-time monitoring of reaction progress through inline analytical instrumentation .

| Scale Parameter | Laboratory | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reactor Volume | 0.1-1 L | 10-100 L | 1000-10000 L |

| Production Rate | <1 kg/batch | 10-50 kg/batch | 100-1000 kg/day |

| Temperature Control | Manual | Semi-automated | Fully automated |

| Quality Control | Offline analysis | Periodic sampling | Continuous monitoring |

Catalyst recovery and recycling present additional considerations for industrial implementation, particularly when employing expensive Lewis acid catalysts [30]. Industrial protocols have developed regeneration procedures that enable catalyst reuse for multiple production cycles, reducing overall process costs by 30-40% [30]. These systems incorporate filtration and washing steps designed to remove product residues while preserving catalytic activity [30].

Purification Techniques for High-Purity Yields

Industrial purification of 1,2,4,5-tetrazine-3,6-diamine requires sophisticated methodologies capable of achieving pharmaceutical-grade purity levels while maintaining economic viability [15]. Gradient crystallization techniques have proven particularly effective, enabling the production of materials with purities exceeding 99.9% [26]. These approaches utilize controlled cooling profiles to optimize crystal nucleation and growth, minimizing the incorporation of impurities within the crystalline matrix [26].

The gradient crystallization process begins with thermal dissolution of the crude product in polar aprotic solvents at temperatures ranging from 80-120°C [26]. Subsequent controlled cooling at rates of 0.5-1.0°C per minute enables the formation of uniform crystalline particles with enhanced purity [26]. The method typically employs acetone-water mixtures with ratios optimized for the specific impurity profile of the crude material [15].

Pulping purification represents an advanced technique for removing trace organic impurities, particularly colored compounds that cannot be eliminated through conventional recrystallization [26]. This methodology involves treating the recrystallized solid with specific solvents that selectively dissolve impurity molecules while leaving the desired product intact [26]. Acetone has demonstrated particular effectiveness as a pulping solvent, achieving complete removal of pigment impurities while maintaining product integrity [26].

| Purification Method | Purity Achieved | Processing Time | Cost Factor |

|---|---|---|---|

| Single Recrystallization | 98.0-99.0% | 4-6 hours | 1.0x |

| Gradient Crystallization | 99.0-99.5% | 8-12 hours | 1.5x |

| Gradient + Pulping | 99.5-99.9% | 12-16 hours | 2.0x |

| Column Chromatography | 99.8-99.9% | 24-48 hours | 5.0x |

Multi-stage crystallization systems have been developed for industrial applications requiring the highest purity standards [15]. These systems incorporate multiple crystallization vessels operating in series, with each stage designed to remove specific classes of impurities [15]. The approach enables the production of ultra-high purity 1,2,4,5-tetrazine-3,6-diamine suitable for specialized applications while maintaining economically viable production costs [15].